2-[(2-Amino-ethyl)-cyclopropyl-amino]-1-thiazol-2-yl-ethanone
CAS No.:
Cat. No.: VC13469540
Molecular Formula: C10H15N3OS
Molecular Weight: 225.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H15N3OS |
|---|---|
| Molecular Weight | 225.31 g/mol |
| IUPAC Name | 2-[2-aminoethyl(cyclopropyl)amino]-1-(1,3-thiazol-2-yl)ethanone |
| Standard InChI | InChI=1S/C10H15N3OS/c11-3-5-13(8-1-2-8)7-9(14)10-12-4-6-15-10/h4,6,8H,1-3,5,7,11H2 |
| Standard InChI Key | IZGOFOMXELCCRO-UHFFFAOYSA-N |
| SMILES | C1CC1N(CCN)CC(=O)C2=NC=CS2 |
| Canonical SMILES | C1CC1N(CCN)CC(=O)C2=NC=CS2 |
Introduction
Chemical Structure and Identification
Molecular Architecture
The compound features:
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Thiazole core: A five-membered aromatic ring with sulfur and nitrogen atoms at positions 1 and 3, respectively.
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1-Thiazol-2-yl-ethanone moiety: A ketone group attached to the thiazole ring at position 2.
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2-[(2-Amino-ethyl)-cyclopropyl-amino] substituent: A cyclopropylamine linked via an ethylamino group to the ketone moiety.
Table 1: Molecular Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-[2-Aminoethyl(cyclopropyl)amino]-1-(1,3-thiazol-2-yl)ethanone | |
| Molecular Formula | C₁₀H₁₅N₃OS | |
| Molecular Weight | 225.31 g/mol | |
| SMILES | C1CC1N(CCN)CC(=O)C2=NC=CS2 | |
| InChI | InChI=1S/C10H15N3OS/c11-3-5-13(8-1-2-8)7-9(14)10-12-4-6-15-10/h4,6,8H,1-3,5,7,11H2 |
Synthesis and Structural Considerations
Synthetic Pathways (Inferred)
While specific synthesis details for this compound are unavailable, thiazole derivatives are typically synthesized via:
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Hantzsch Reaction: Condensation of α-halo ketones with thiourea derivatives .
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Cyclization Reactions: Intramolecular cyclization of thiosemicarbazides or hydrazones .
For this compound, a plausible route might involve:
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Step 1: Synthesis of the thiazole core via a bromine-mediated cyclization of a thiourea intermediate.
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Step 2: Introduction of the cyclopropylamino-ethyl side chain through nucleophilic substitution or coupling reactions.
| Target Organism | Rationale | Reference |
|---|---|---|
| Staphylococcus aureus | Thiazole’s disruption of cell wall synthesis | |
| Escherichia coli | Inhibition of bacterial enzymes (e.g., AChE) |
Antiproliferative Effects
The ketone group and thiazole ring may interact with kinase enzymes or DNA-binding proteins, a common mechanism in anticancer thiazoles . For example:
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Kinase Inhibition: Structural similarity to kinase inhibitors (e.g., gefitinib).
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DNA Intercalation: Thiazole’s planarity enables stacking interactions.
Anti-Inflammatory Activity
Amino groups in thiazole derivatives often modulate inflammatory pathways by inhibiting cytokine production or COX enzymes . The cyclopropyl ring may reduce metabolic liability, enhancing bioavailability.
Data Gaps and Research Opportunities
Unexplored Areas
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In Vitro/In Vivo Testing: No reported studies on cytotoxicity, kinase inhibition, or antimicrobial efficacy.
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Structure-Activity Relationship (SAR): Impact of substituent modifications (e.g., replacing cyclopropyl with other alkyl groups) remains unstudied.
Prioritized Research Directions
| Focus Area | Methodologies | Expected Outcome |
|---|---|---|
| AChE Inhibition | Ellman’s spectrophotometric assay | IC₅₀ determination |
| Antitumor Activity | MTT assay on cancer cell lines (e.g., MCF-7) | Cytotoxicity profiling |
| Metabolic Stability | Hepatic microsome incubation | Half-life estimation |
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